amine CAS No. 1153551-29-1](/img/structure/B1462544.png)

[(4-Chlorophenyl)(cyclopropyl)methyl](methyl)amine

描述

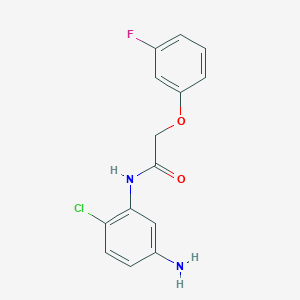

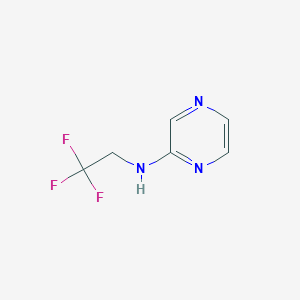

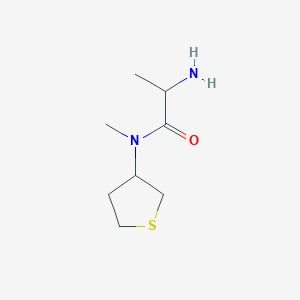

(4-Chlorophenyl)(cyclopropyl)methylamine is a chemical compound with the molecular formula C11H14ClN . It has a molecular weight of 195.69 . This compound is intended for research use only .

Molecular Structure Analysis

The InChI code for (4-Chlorophenyl)(cyclopropyl)methylamine is 1S/C11H14ClN/c1-13-11(8-2-3-8)9-4-6-10(12)7-5-9/h4-8,11,13H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

(4-Chlorophenyl)(cyclopropyl)methylamine is a liquid at room temperature . It should be stored in a cool place .

科学研究应用

1. Chemical Reactions and Synthesis

- Mechanistic Probes in Nitrosation: A study by Loeppky and Elomari (2000) investigated N-cyclopropyl-N-alkylanilines, including derivatives related to (4-Chlorophenyl)(cyclopropyl)methylamine, as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines. The study found that these compounds react to produce N-alkyl-N-nitrosoaniline by specific cleavage of the cyclopropyl group, supporting a mechanism involving the formation of an amine radical cation followed by rapid cyclopropyl ring opening (Loeppky & Elomari, 2000).

2. Corrosion Inhibition

- Corrosion Inhibitor for Mild Steel: In 2020, Boughoues et al. synthesized derivatives including (4-Chlorophenyl)(cyclopropyl)methylamine analogs. These compounds demonstrated effective corrosion inhibition performances on mild steel in an acidic medium. The study highlighted the importance of substituent groups on the aromatic ring in influencing corrosion inhibition efficiency (Boughoues et al., 2020).

3. Anticancer Research

- Potential in Anticancer Activity: A study by Rayes et al. (2019) involved synthesizing compounds based on the structure of (4-Chlorophenyl)(cyclopropyl)methylamine, indicating potential in anticancer activity. The study focused on the modification of these structures to develop potent HDAC inhibitors (Rayes et al., 2019).

4. Neurological Applications

- Neuroprotective Agent for Ischemia-Reperfusion Damage: In a 2002 study, Kim et al. researched KR-31543, a compound structurally related to (4-Chlorophenyl)(cyclopropyl)methylamine, as a neuroprotective agent for ischemia-reperfusion damage. The study involved in vitro and in vivo metabolism of KR-31543 in rats, using LC-electrospray mass spectrometry (Kim et al., 2002).

5. Molecular Interaction Studies

- Molecular Interaction and Kinetics: Castro et al. (2003) conducted a study on the kinetics and mechanism of aminolysis of 4-chlorophenyl 2,4-dinitrophenyl carbonates in aqueous ethanol. This research provides insights into the molecular interactions and reaction kinetics relevant to compounds like (4-Chlorophenyl)(cyclopropyl)methylamine (Castro et al., 2003).

安全和危害

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

1-(4-chlorophenyl)-1-cyclopropyl-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c1-13-11(8-2-3-8)9-4-6-10(12)7-5-9/h4-8,11,13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZKIRQORLADPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1CC1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1462469.png)

![3-{[(4-Hydroxypyrimidin-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1462472.png)

![Methyl 3-[(cyclopentylmethyl)amino]propanoate](/img/structure/B1462481.png)

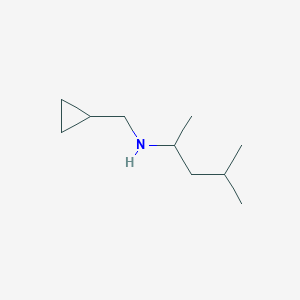

![Methyl 3-[(cyclopropylmethyl)amino]propanoate](/img/structure/B1462482.png)